molecular formula C13H12O3 B1333193 3-(2-Furyl)-3-phenylpropanoic acid CAS No. 4428-36-8

3-(2-Furyl)-3-phenylpropanoic acid

Cat. No.: B1333193
CAS No.: 4428-36-8
M. Wt: 216.23 g/mol
InChI Key: SURWKZCXLRGYFM-UHFFFAOYSA-N
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Description

3-(2-Furyl)-3-phenylpropanoic acid is an organic compound that features both a furan ring and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-3-phenylpropanoic acid typically involves the reaction of 2-furyl and phenyl derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where a furan derivative reacts with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of furyl and phenyl derivatives using palladium on carbon (Pd/C) as a catalyst. This method allows for the selective reduction of the olefinic group while maintaining the integrity of the furan and phenyl rings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated derivatives with reduced olefinic groups.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(2-Furyl)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)acrylic acid: Similar structure but with an acrylic acid backbone.

    2-Furoic acid: Contains a furan ring but lacks the phenyl group.

    Phenylpropanoic acid: Contains a phenyl group but lacks the furan ring.

Uniqueness

3-(2-Furyl)-3-phenylpropanoic acid is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

3-(furan-2-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWKZCXLRGYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378136
Record name 3-(2-Furyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4428-36-8
Record name 3-(2-Furyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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